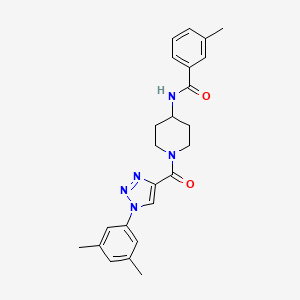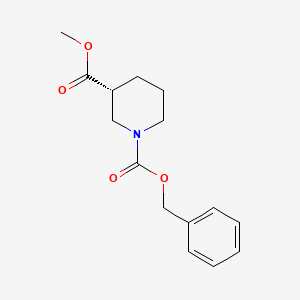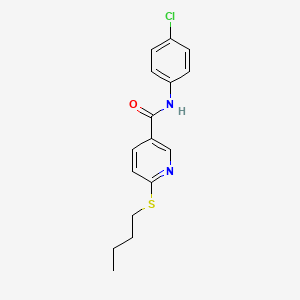![molecular formula C9H11ClF2N2O2 B2415341 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-10-3](/img/structure/B2415341.png)
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is a compound characterized by its specific chemical structure and potential applications across various fields. This molecule features a pyrazole ring, a difluoromethyl group, and a butanoic acid chain, positioning it as a unique entity in the realm of chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid typically involves the condensation of appropriate pyrazole derivatives with suitable butanoic acid precursors under controlled conditions. Common steps include halogenation, methylation, and coupling reactions facilitated by catalysts and reagents specific to pyrazole ring formation and functional group modifications.
Industrial Production Methods
On an industrial scale, the synthesis of this compound employs large-scale reactors with precise temperature and pressure controls to ensure optimal yield and purity. The key steps involve halogenation using chlorinating agents, difluoromethylation with specific fluorinating agents, and subsequent coupling reactions under catalytic influence, followed by purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable modifications to its functional groups and further derivatization.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like halogenated compounds. Reaction conditions often involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
From these reactions, major products include modified pyrazole derivatives with altered functional groups, leading to new compounds with varied properties and potential applications. These transformations expand the chemical space of the parent compound, enabling further exploration in research.
Wissenschaftliche Forschungsanwendungen
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid finds extensive applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules, acting as an intermediate in organic synthesis.
Biology: Research explores its interactions with biological macromolecules, investigating its potential as a biochemical tool.
Medicine: Preliminary studies suggest its utility in drug development due to its unique structural properties, possibly targeting specific enzymes or receptors.
Industry: It is employed in the development of agrochemicals and other industrial products where its unique structure provides advantageous properties.
Wirkmechanismus
The mechanism by which 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid exerts its effects involves its interaction with specific molecular targets. These include enzymes, receptors, or other cellular components where the compound's functional groups interact through hydrogen bonding, hydrophobic interactions, or covalent modifications. Pathways involved are typically related to signal transduction, metabolic processes, or cellular regulation, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid can be compared with other pyrazole derivatives, such as:
3-[4-Chloro-3-methylpyrazol-1-yl]butanoic acid: Lacks the difluoromethyl group, altering its chemical properties and reactivity.
3-[4-Chloro-5-(trifluoromethyl)-3-methylpyrazol-1-yl]butanoic acid: Possesses a trifluoromethyl group, introducing greater steric hindrance and electronic effects.
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid: Substitution of chlorine with bromine impacts its reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-4(3-6(15)16)14-8(9(11)12)7(10)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXRVWTAXQWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)C(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)


![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2415266.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)
![N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2415268.png)



![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)
![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)
